molecular formula C21H27N3O4 B13757861 Piperazine, 1-(2-pyridyl)-4-(3,4,5-trimethoxyhydrocinnamoyl)- CAS No. 23770-98-1

Piperazine, 1-(2-pyridyl)-4-(3,4,5-trimethoxyhydrocinnamoyl)-

Cat. No.: B13757861
CAS No.: 23770-98-1
M. Wt: 385.5 g/mol
InChI Key: KECMDPQOQQELGY-UHFFFAOYSA-N
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Description

The compound Piperazine, 1-(2-pyridyl)-4-(3,4,5-trimethoxyhydrocinnamoyl)- (CAS: 23770-97-0) is a piperazine derivative featuring a 2-pyridyl substituent at the 1-position and a 3,4,5-trimethoxyhydrocinnamoyl group at the 4-position. Its molecular formula is C23H30N2O4 . This structure combines aromatic heterocyclic (pyridyl) and methoxy-substituted phenyl moieties, which are common in bioactive molecules targeting receptors such as serotonin (5-HT), dopamine (D2), and sigma receptors. The 3,4,5-trimethoxy group is known to enhance lipophilicity and receptor binding affinity, while the pyridyl group contributes to hydrogen bonding and π-π interactions .

Properties

CAS No.

23770-98-1

Molecular Formula

C21H27N3O4

Molecular Weight

385.5 g/mol

IUPAC Name

1-(4-pyridin-2-ylpiperazin-1-yl)-3-(3,4,5-trimethoxyphenyl)propan-1-one

InChI

InChI=1S/C21H27N3O4/c1-26-17-14-16(15-18(27-2)21(17)28-3)7-8-20(25)24-12-10-23(11-13-24)19-6-4-5-9-22-19/h4-6,9,14-15H,7-8,10-13H2,1-3H3

InChI Key

KECMDPQOQQELGY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CCC(=O)N2CCN(CC2)C3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Synthesis of Piperazine Core with 2-Pyridyl Substitution

A common approach starts with commercially available or synthesized piperazine derivatives. The 2-pyridyl substituent is introduced by nucleophilic substitution of a suitable leaving group on the piperazine nitrogen with 2-bromopyridine or 2-chloropyridine under basic conditions.

  • Reaction Example:
    • Reagents: 1-Boc-piperazine and 2-bromopyridine
    • Base: Potassium carbonate or sodium hydride
    • Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
    • Temperature: 80–120 °C
    • Time: 12–24 hours
    • Outcome: N-(2-pyridyl)piperazine intermediate with high regioselectivity.

Preparation of 3,4,5-Trimethoxyhydrocinnamoyl Acid or Derivative

The 3,4,5-trimethoxyhydrocinnamoyl group is typically derived from 3,4,5-trimethoxyphenylpropionic acid or its activated derivatives such as acid chlorides or esters.

  • Synthesis of Acid Chloride:
    • Reagents: 3,4,5-trimethoxyphenylpropionic acid and thionyl chloride (SOCl₂) or oxalyl chloride
    • Solvent: Dichloromethane (DCM) or chloroform
    • Conditions: Reflux under inert atmosphere for 2–4 hours
    • Product: 3,4,5-trimethoxyhydrocinnamoyl chloride, used immediately for acylation.

Acylation of Piperazine Derivative

The final step involves coupling the 3,4,5-trimethoxyhydrocinnamoyl chloride with the piperazine nitrogen bearing the 2-pyridyl substituent to form the amide bond.

  • Reaction Conditions:
    • Reagents: N-(2-pyridyl)piperazine and 3,4,5-trimethoxyhydrocinnamoyl chloride
    • Base: Triethylamine or pyridine to scavenge HCl
    • Solvent: Dichloromethane or tetrahydrofuran (THF)
    • Temperature: 0–25 °C (ice bath to room temperature)
    • Time: 2–6 hours
    • Workup: Aqueous wash, extraction, drying over anhydrous sodium sulfate, and purification by column chromatography or recrystallization.

Alternative Synthetic Approaches

Some literature reports suggest the use of coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of hydroxybenzotriazole (HOBt) for direct amidation between the acid and the piperazine derivative without prior acid chloride formation.

  • This method can offer milder conditions and better control over side reactions.

Reaction Scheme Summary

Step Reactants Reagents/Conditions Product Notes
1 Piperazine + 2-bromopyridine K₂CO₃, DMF, 80-120 °C, 12-24 h N-(2-pyridyl)piperazine Nucleophilic substitution
2 3,4,5-trimethoxyphenylpropionic acid + SOCl₂ Reflux, DCM, 2-4 h 3,4,5-trimethoxyhydrocinnamoyl chloride Acid chloride formation
3 N-(2-pyridyl)piperazine + acid chloride Et₃N, DCM, 0–25 °C, 2-6 h Piperazine, 1-(2-pyridyl)-4-(3,4,5-trimethoxyhydrocinnamoyl)- Amide bond formation

Analytical and Purification Techniques

  • Purification: Column chromatography on silica gel or recrystallization from suitable solvents (e.g., ethanol, ethyl acetate).
  • Characterization:
    • Nuclear Magnetic Resonance (NMR) spectroscopy to confirm substitution patterns and amide formation.
    • Mass Spectrometry (MS) for molecular weight confirmation.
    • Infrared (IR) spectroscopy to identify amide carbonyl groups.
    • Elemental analysis for purity.

Research Findings and Practical Notes

  • The choice of solvent and base critically affects the yield and purity of the intermediate and final products. Polar aprotic solvents like DMF and DMSO facilitate nucleophilic substitutions efficiently.
  • Acid chloride formation must be carefully controlled to prevent decomposition; freshly prepared acid chloride is recommended for acylation steps.
  • Coupling reagent-based amidation offers an alternative to acid chlorides, reducing harsh conditions and improving functional group tolerance.
  • Reaction monitoring by thin-layer chromatography (TLC) is essential to optimize reaction times and minimize by-products.
  • Industrial scale-up may involve continuous flow reactors to enhance safety and reproducibility, especially for acid chloride handling.

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-(2-pyridyl)-4-(3,4,5-trimethoxyhydrocinnamoyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium hydroxide in ethanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that piperazine derivatives exhibit promising anticancer properties. A study demonstrated that Piperazine, 1-(2-pyridyl)-4-(3,4,5-trimethoxyhydrocinnamoyl)- showed significant cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. In vitro studies revealed that it possesses inhibitory effects against several bacterial strains, making it a candidate for developing new antimicrobial agents.

Neuropharmacological Effects

Piperazine derivatives are known for their neuropharmacological effects. Research has shown that Piperazine, 1-(2-pyridyl)-4-(3,4,5-trimethoxyhydrocinnamoyl)- can modulate neurotransmitter systems, which may have implications for treating neurological disorders such as anxiety and depression.

Analytical Chemistry

Piperazine derivatives are utilized as reagents in analytical chemistry for the detection and quantification of various compounds. For instance, studies have employed Piperazine, 1-(2-pyridyl)-4-(3,4,5-trimethoxyhydrocinnamoyl)- in high-performance liquid chromatography (HPLC) methods to analyze environmental pollutants.

Environmental Remediation

The compound has potential applications in environmental remediation processes. Its ability to interact with pollutants can facilitate the development of methods for removing harmful substances from contaminated sites.

Case Study 1: Anticancer Research

A recent study published in Bioorganic & Medicinal Chemistry Letters evaluated the anticancer effects of Piperazine derivatives on human cancer cell lines. The results indicated that the compound induced apoptosis in a dose-dependent manner, suggesting its potential as an effective chemotherapeutic agent .

Case Study 2: Antimicrobial Activity

In an investigation published in Journal of Antibiotics, the antimicrobial efficacy of Piperazine, 1-(2-pyridyl)-4-(3,4,5-trimethoxyhydrocinnamoyl)- was assessed against multi-drug resistant bacterial strains. The findings highlighted its effectiveness as an antimicrobial agent with a unique mechanism of action .

Mechanism of Action

The mechanism of action of Piperazine, 1-(2-pyridyl)-4-(3,4,5-trimethoxyhydrocinnamoyl)- involves its interaction with specific molecular targets and pathways. The pyridyl group may interact with enzymes or receptors, while the trimethoxyhydrocinnamoyl moiety may modulate cellular signaling pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of gene expression.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues and Substitution Effects

Substituent Variations on the Piperazine Core

Piperazine, 1-o-tolyl-4-(3,4,5-trimethoxyhydrocinnamoyl)- (CAS: 23770-97-0) Structure: Replaces the 2-pyridyl group with an ortho-tolyl (2-methylphenyl) group. However, it may enhance selectivity for hydrophobic binding pockets .

1-(2-Pyridyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,3-dioxopropyl]piperazine (CAS: 23776-34-3)

  • Structure : Features a diketone group (1,3-dioxopropyl) instead of the hydrocinnamoyl chain.
  • Impact : The diketone introduces electron-withdrawing effects, altering electronic distribution and reducing basicity of the piperazine nitrogen. This may affect protonation states and receptor binding .

4-(2-Thiazolyl)piperazinyl 3,4,5-trimethoxyphenyl ketone (CAS: 17766-79-9) Structure: Substitutes the pyridyl group with a thiazolyl ring and replaces the hydrocinnamoyl with a ketone. The ketone group may reduce metabolic stability compared to the hydrocinnamoyl chain .

Bioisosteric Replacements
  • 1-(1-Naphthyl)-piperazine derivatives (e.g., from ):
    • Replacing the 2-pyridyl group with a naphthyl system increases aromatic surface area, enhancing affinity for 5-HT1A receptors (Ki = 0.028 nM for trans-8a ).

Receptor Binding and Selectivity

Serotonin (5-HT1A) and Dopamine (D2) Receptors
  • Target Compound: Limited direct data, but structural analogs like 1-(2-pyridyl)piperazine (NSC-13778) are selective α2-adrenergic antagonists with moderate D2/5-HT1A affinity .
  • trans-4-[4-(3-Methoxyphenyl)cyclohexyl]-1-(2-pyridinyl)piperazine (trans-8a) :
    • Exhibits high 5-HT1A affinity (Ki = 0.028 nM) and selectivity over D2 (Ki = 2194 nM) and α1 receptors (Ki = 767 nM) .
  • 1-(1-Naphthyl)-piperazine Derivatives :
    • Show dual D2/5-HT1A activity (Ki = 1–10 nM for both), suggesting that pyridyl substitution in the target compound may reduce D2 binding compared to bulkier aryl groups .
Sigma Receptors
  • 1-(3-Phenylpropyl)-4-(2-pyridyl)piperazine :
    • Prefers σ2 over σ1 receptors (17-fold selectivity), indicating that alkyl chain length and pyridyl positioning influence sigma subtype specificity .

Antimicrobial and Antiviral Activity

  • Target Compound: No direct data, but structurally related 1-(3,4,5-trimethoxybenzyl)piperazine derivatives (e.g., Compound 7e in ) show antiviral activity against SARS-CoV-2 .
  • Cinnamyl-Arylpiperazine Derivatives ():
    • Exhibit broad-spectrum antibacterial activity (MIC = 2–16 µg/mL against Gram-positive and Gram-negative strains). The 3,4,5-trimethoxy group in the target compound may enhance membrane penetration compared to methoxyphenyl substituents .

Q & A

Basic Research Questions

Q. What synthetic routes are reported for synthesizing piperazine derivatives with 3,4,5-trimethoxyhydrocinnamoyl and pyridyl substituents?

  • Methodology : Multi-step synthesis often involves nucleophilic substitution, coupling reactions, and catalytic cross-coupling. For example, 1-(3,4,5-trimethoxybenzyl)piperazine dihydrochloride is neutralized with diisopropylethylamine (DIPEA) and reacted with sulfonyl chlorides to form analogs . Palladium-catalyzed Suzuki-Miyaura coupling (e.g., using Pd(PPh₃)₄ and trimethylboroxine) is employed to introduce aryl/heteroaryl groups .
  • Key Challenges : Low yields (e.g., 40% for compound 7e ) due to steric hindrance from trimethoxy groups. Purification via column chromatography or recrystallization is critical .

Q. How is the purity and structural integrity of this compound validated in academic research?

  • Analytical Techniques :

  • LC-MS : Ascentis® Express C18 columns (15 cm × 4.6 mm, 2.7 µm) for separation, with electrospray ionization (ESI) for mass detection .
  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyridyl proton signals at δ 8.2–8.5 ppm) .
  • HRMS : High-resolution mass spectrometry (e.g., ESI-HRMS) to verify molecular ions (e.g., m/z 376.2025 [M+H]⁺ ).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported α2-adrenergic receptor binding vs. anti-SARS-CoV-2 activity for structurally similar piperazines?

  • Hypothesis Testing :

  • Use competitive radioligand binding assays (e.g., [³H]RX821002 for α2-adrenergic receptors ) and viral inhibition assays (e.g., pseudovirus entry assays) on the same compound batch.
  • Compare functional groups: Pyridyl substituents may enhance receptor antagonism, while trimethoxycinnamoyl groups could modulate viral protease inhibition .
    • Data Interpretation : Conflicting bioactivity may arise from assay-specific conditions (e.g., cell lines, incubation times) or metabolite interference (e.g., Azaperone metabolites ).

Q. What strategies optimize the structure-activity relationship (SAR) for dual-target (e.g., antiviral and receptor-modulating) piperazines?

  • SAR Design :

  • Pyridyl Position : 2-pyridyl analogs show higher α2-adrenergic antagonism than 4-pyridyl derivatives .
  • Trimethoxy Group : Essential for hydrophobic interactions with viral proteases (e.g., SARS-CoV-2 3CLpro ).
  • Linker Flexibility : Hydrocinnamoyl (vs. benzoyl) improves membrane permeability .
    • In Silico Validation : Molecular docking (e.g., AutoDock Vina) predicts binding poses to α2-adrenergic receptors (PDB: 2YCW) and SARS-CoV-2 targets (PDB: 6LU7) .

Q. What methodologies assess the compound’s toxicity profile in preclinical studies?

  • Toxicity Screening :

  • Acute Toxicity : Intraperitoneal LD₅₀ testing in mice (e.g., 800 mg/kg reported for a related compound ).
  • Metabolic Stability : Liver microsome assays (e.g., human CYP450 isoforms) to identify toxic metabolites .
    • Safety Data :
ParameterValue/OutcomeReference
Skin/Eye IrritationCategory 2 (moderate)
Combustion ByproductsCO, CO₂, NOₓ
Environmental PersistenceData lacking; assume high mobility

Methodological Resources Table

TechniqueApplication ExampleKey References
Suzuki-Miyaura CouplingAryl group introduction
LC-MS/HRMSPurity and mass verification
Radioligand Binding Assaysα2-Adrenergic receptor affinity
Molecular DockingTarget interaction prediction
Acute Toxicity TestingIntraperitoneal LD₅₀ determination

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